molecular formula C11H21ClO2 B1296785 Chloromethyl decanoate CAS No. 67317-62-8

Chloromethyl decanoate

Cat. No. B1296785
CAS RN: 67317-62-8
M. Wt: 220.73 g/mol
InChI Key: UXAJBSZQOZOHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl decanoate, also known as Decanoic acid, chloromethyl ester, is a chemical compound with the formula C11H21ClO2 . It has a molecular weight of 220.736 . It is an ester that has been shown to inhibit the proliferation of cells .


Molecular Structure Analysis

The molecular structure of Chloromethyl decanoate consists of a decanoate (10 carbon alkyl chain) attached to a chloromethyl ester group . The IUPAC Standard InChI for Chloromethyl decanoate is InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 .

Scientific Research Applications

Bioremediation of Pollutants

Chloromethyl decanoate finds application in the bioremediation of pollutants, particularly in the enhanced anaerobic dechlorination of polychlorinated biphenyls in sediments. The use of a low-voltage electric field can promote the bioremediation of chlorinated organic compounds, representing an efficient and cost-effective strategy for treating contaminated environments. This process involves significant community shifts in bacteria, with an increase in the abundance of bacteria capable of PCB dechlorination, such as Actinobacteria, Bacteroidetes, and Chloroflexi (Yu et al., 2016).

Chemical Synthesis

Chloromethyl decanoate is also used in chemical synthesis, particularly in the chloromethylation of aromatic hydrocarbons. This process is crucial for producing intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. Innovations in this field have led to the development of environmentally conscious catalysts and methods that are efficient, less hazardous, and provide easier recovery of catalysts after reactions (Hu et al., 2010).

Polymer Science

In polymer science, chloromethyl decanoate plays a role in the kinetics of reactions involving polymers, such as chloromethylated polystyrene. Understanding these kinetics is essential for applications in materials science, where modifications of polymer properties are required for specific uses (Kawabe, 1981).

Environmental Science

In environmental science, research has focused on the characterization of membrane mimetics, including the study of hybrid bilayer membranes (HBM) formed on surfaces. For instance, decanoic acid has been used in studies to understand the formation and structural organization of HBMs, which is important for applications in biosensors and bioelectronics (Terry et al., 2006).

Analytical Chemistry

In analytical chemistry, decanoic acid-coated Fe3O4 nanoparticles have been utilized for the extraction and determination of trace metal ions in water samples. This method demonstrates the potential of using magnetic nanoparticles for environmental monitoring and pollution control (Faraji et al., 2010).

properties

IUPAC Name

chloromethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJBSZQOZOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341362
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl decanoate

CAS RN

67317-62-8
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Decanoic acid (0.2 gm, 1.2 mmol) was treated with 4 eq NaHCO3, 0.1 eq Bu4NHSO4 and, 1.2 eq ClCH2OSO2Cl in 1:1 CH2Cl2:H2O. The reaction was stirred vigorously at 0° C. for 30 min then room temperature (“RT”) for 3 hrs. Aqueous workup yielded chloromethyldecanoate (yield 100%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl decanoate
Reactant of Route 2
Reactant of Route 2
Chloromethyl decanoate
Reactant of Route 3
Reactant of Route 3
Chloromethyl decanoate
Reactant of Route 4
Reactant of Route 4
Chloromethyl decanoate
Reactant of Route 5
Reactant of Route 5
Chloromethyl decanoate
Reactant of Route 6
Chloromethyl decanoate

Citations

For This Compound
7
Citations
Z Yang, J Xie, F Huang, Y Yang… - Entomological …, 2022 - Wiley Online Library
… extracted by three reagents contained in oleic acid, oleic acid methyl ester, 5-Nonadecen-1-ol, Triacontanoic acid methyl ester, 11-n-Decyltetracosane, Chloromethyl decanoate and …
Number of citations: 5 onlinelibrary.wiley.com
J Wang, J Liu, J Ding, Q Li, Y Zhao, D Gao, K Su… - European Journal of …, 2023 - Elsevier
Brexpiprazole (BPZ), which is approved for the treatment of schizophrenia and major depressive disorder, has the potential to meet diverse clinical needs. This study aimed to develop a …
Number of citations: 0 www.sciencedirect.com
IOO Korhonen - Organic mass spectrometry, 1984 - Wiley Online Library
A study has been made of the mass spectral fragmentation upon electron impact of aliphatic C 2 C 12 chloromethyl esters and all their 66 monochlorinated derivatives. The …
Number of citations: 5 onlinelibrary.wiley.com
Y Yang, P Babiak, JL Reymond - Helvetica chimica acta, 2006 - Wiley Online Library
… chloromethyl hexanoate (10 g, 83%), octanoyl chloride (9.5g, 58mmol) gave chloromethyl octanoate (9.4g, 84%), decanoyl chloride (18.6 g, 97 mmol) gave chloromethyl decanoate (8 g…
Number of citations: 35 onlinelibrary.wiley.com
B Gaillard, C Seguin, JS Remy, F Pons… - … –A European Journal, 2019 - Wiley Online Library
Sixteen cationic prodrugs of the antitumor alkylphospholipid (APL) erufosine were rationally synthesized to provide original gene delivery reagents with improved cytotoxicity profile. The …
HJ Schmidt, HJ Schäfer - Angewandte Chemie International …, 1981 - Wiley Online Library
Esters and/or acids and/or ketones are the major products of oxidation of primary and secondary alcohols with benzyl(trielhyl)ammonium permanganate, which can be safely handled …
Number of citations: 13 onlinelibrary.wiley.com
H Falius, W Krause… - … International Edition in …, 1981 - Wiley Online Library
The square arrangement of the four phosphorus atoms is the most notable structural feature of the novel cyclic thiophosphate(III) ion, which has been isolated as its ammonium salt. The …
Number of citations: 12 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.